molecular formula C8H15NO2S B13253506 Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide

Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide

Cat. No.: B13253506
M. Wt: 189.28 g/mol
InChI Key: XVJSSXSJKNMXIB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide is a chemical compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane ring system. This structure is notable for its rigidity and unique spatial arrangement, which can influence the compound’s chemical reactivity and interactions. The methanesulfonamide group attached to the bicyclic framework adds further functional versatility, making this compound of interest in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptan-1-ylmethanesulfonamide typically involves the formation of the bicyclic core followed by the introduction of the methanesulfonamide group. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure. Subsequent functionalization steps introduce the methanesulfonamide group.

For example, the Diels-Alder reaction between cyclopentadiene and maleic anhydride can yield a bicyclo[2.2.1]heptane derivative. This intermediate can then be further reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanesulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-1-ylmethanesulfonamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The rigid bicyclic structure can enhance binding affinity and selectivity, while the methanesulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but have a carboxylate group instead of a methanesulfonamide group.

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic ring, which can alter their chemical properties and reactivity.

Uniqueness

Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the rigid bicyclic structure and the versatile sulfonamide functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

N-(1-bicyclo[2.2.1]heptanyl)methanesulfonamide

InChI

InChI=1S/C8H15NO2S/c1-12(10,11)9-8-4-2-7(6-8)3-5-8/h7,9H,2-6H2,1H3

InChI Key

XVJSSXSJKNMXIB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC12CCC(C1)CC2

Origin of Product

United States

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